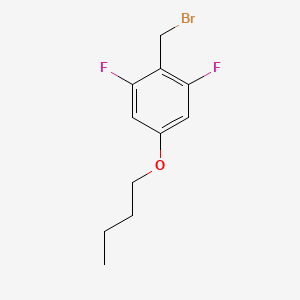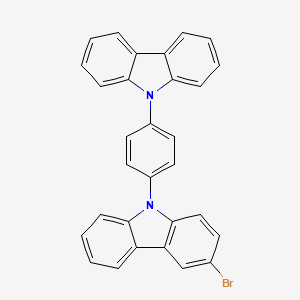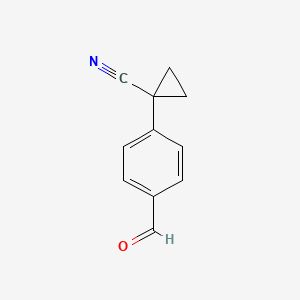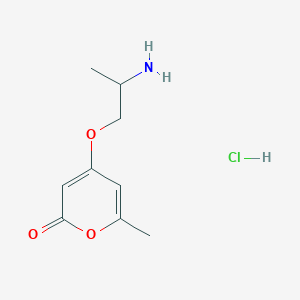
4-Bromo-7-fluoro-5-methyl-1H-indole
Overview
Description
4-Bromo-7-fluoro-5-methyl-1H-indole is a chemical compound with the molecular formula C9H7BrFN . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives have been found to be key intermediates for the preparation of biologically active compounds .
Molecular Structure Analysis
The molecular structure of 4-Bromo-7-fluoro-5-methyl-1H-indole consists of a bromine atom (Br), a fluorine atom (F), a methyl group (CH3), and an indole group (C8H5N). The average mass of the molecule is 228.061 Da, and the monoisotopic mass is 226.974579 Da .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Heterocycles derived from bromoindole carbohydrazides, including modifications similar to 4-Bromo-7-fluoro-5-methyl-1H-indole, have been synthesized and studied for their antimicrobial and anti-inflammatory activities. These compounds have shown promising results in inhibiting the growth of various bacterial strains and reducing inflammation, indicating potential applications in the development of new therapeutic agents (Narayana et al., 2009).
Antiproliferative Activities
Indole derivatives have been investigated for their antiproliferative activities against cancer cell lines. Research indicates that certain indole-based compounds can exhibit moderate to good antiproliferative activity, suggesting their potential use in cancer therapy (Narayana et al., 2009).
Photophysical Studies
The photophysical properties of fluorescent indole derivatives obtained from brominated dehydroamino acids have been explored. These studies shed light on the fluorescence quantum yields of these compounds and their potential as fluorescent probes for biological and chemical analyses (Pereira et al., 2010).
Retinoic Acid Metabolism Inhibition
Indole derivatives substituted with azolylmethyl or α-azolylbenzyl chains have shown inhibitory activity against retinoic acid metabolism, a mechanism that can be exploited in the design of new drugs for treating disorders related to retinoic acid dysregulation (Le Borgne et al., 2003).
Catalytic Activity and Biological Evaluation
Nickel ferrite nanoparticles have catalyzed the synthesis of oxazol-5(4H)-one derivatives of fluoroindole, showcasing their antimicrobial and antioxidant activities. This research highlights the potential of indole derivatives in the development of new antimicrobial agents (Rao et al., 2019).
Safety And Hazards
Safety data for 4-Bromo-7-fluoro-5-methyl-1H-indole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
4-bromo-7-fluoro-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-7(11)9-6(8(5)10)2-3-12-9/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNMGFNXEUPRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1Br)C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-fluoro-5-methyl-1H-indole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)





![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)






![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)